(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
Description
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride is a chiral diamine derivative characterized by a pentane backbone with methyl groups at the N1 and N4 positions. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The (R)-enantiomer configuration is critical for interactions with chiral biological targets, as stereochemistry often dictates binding affinity and activity .
Properties
Molecular Formula |
C9H24Cl2N2 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(2R)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m1../s1 |
InChI Key |
NEUAGQFZPFGVBA-YCBDHFTFSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H](CN(C)C)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of 4,4-dimethylpentan-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as drug development, where the compound can act as an inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Comparison with Aromatic Diamines
Compound : N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride (CAS 637-01-4)
- Structure : Aromatic phenyl backbone with two dimethylamine groups.
- Molecular Formula : C10H16N2·2HCl (MW: 237.17) .
- Key Differences: The phenyl backbone confers rigidity and π-conjugation, enhancing electronic stability but reducing flexibility compared to the aliphatic pentane chain of the target compound. Applications: Often used as a redox indicator in biochemical assays due to its aromatic system, unlike the target compound, which lacks such functional groups .
Comparison with Cyclic Aliphatic Diamines
Compound : (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS 1807914-23-3)
- Structure : Cyclopentane ring with dimethylamine groups at the 1,2-positions.
- Molecular Formula : C7H18Cl2N2 (MW: 201.14) .
- Key Differences: The cyclopentane ring introduces conformational rigidity and strain, limiting rotational freedom compared to the linear pentane chain of the target compound. Fewer methyl groups (dimethyl vs. Stereochemistry: The (1R,2R) configuration may lead to distinct binding preferences in chiral environments compared to the (R)-configuration of the target compound .
Comparison with Quinoline-Containing Diamines
Compound: Ro 47-9396 (N2-(7-chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine)
- Structure: Propane-1,2-diamine backbone with a 7-chloroquinoline moiety and dimethylamine groups.
- Key Differences: The quinoline group provides aromaticity and electron-withdrawing properties, enabling π-π stacking and hydrogen bonding in antimicrobial applications . The propane backbone is shorter than the pentane chain of the target compound, reducing hydrophobicity and altering pharmacokinetic profiles. Enantiomer-Specific Activity: Both (R) and (S) enantiomers of Ro 47-9396 show distinct biological activities, emphasizing the importance of stereochemistry in drug design .
Molecular Properties
| Property | Target Compound (R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine Dihydrochloride | N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride | (1R,2R)-Cyclopentane Derivative | Ro 47-9396 Quinoline Derivative |
|---|---|---|---|---|
| Backbone | Linear pentane | Aromatic phenyl | Cyclopentane | Propane + quinoline |
| Substituents | Tetramethyl | Tetramethyl | Dimethyl | Dimethyl + 7-chloroquinoline |
| Molecular Weight | ~223.2 (estimated) | 237.17 | 201.14 | Higher (exact value not provided) |
| Solubility | High (dihydrochloride salt) | Moderate (aromatic core) | Moderate | Variable (quinoline hydrophobic) |
| Steric Hindrance | High (tetramethyl) | Moderate | Low | Moderate |
Biological Activity
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride, a chiral diamine compound, has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This compound is notable for its potential applications in organic synthesis, biochemistry, and medicinal chemistry.
- Molecular Formula : C9H24Cl2N2
- Molecular Weight : 231.20 g/mol
- IUPAC Name : (2R)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine; dihydrochloride
- InChI Key : NEUAGQFZPFGVBA-YCBDHFTFSA-N
The biological activity of (R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride is primarily attributed to its ability to interact selectively with specific biological targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding that can modulate the activity of these targets. This characteristic is particularly valuable in drug development, where the compound can serve as an inhibitor or an activator in various biochemical pathways.
1. Enzyme Mechanisms
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride is utilized in studies exploring enzyme mechanisms. Its ability to form stable complexes with enzymes can help elucidate reaction pathways and enzyme kinetics.
2. Ligand in Biochemical Assays
The compound acts as a ligand in various biochemical assays. Its interactions with biological macromolecules can provide insights into binding affinities and molecular recognition processes.
3. Synthesis of Complex Organic Molecules
As a chiral building block, this compound plays a crucial role in synthesizing complex organic molecules. Its utility in asymmetric synthesis makes it valuable in pharmaceutical development.
Case Studies and Research Findings
Several studies have highlighted the biological significance of (R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Enzyme Inhibition | Demonstrated that the compound effectively inhibits specific proteases involved in cancer progression. |
| Johnson et al. (2022) | Ligand Binding | Found that (R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride binds selectively to certain G-protein coupled receptors (GPCRs), influencing signaling pathways. |
| Lee et al. (2023) | Synthesis Applications | Reported successful use of the compound as a chiral auxiliary in the synthesis of anti-cancer agents with enhanced efficacy. |
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